Se-(Methyl)selenocysteine hydrochloride
Overview
Description
Se-(Methyl)selenocysteine hydrochloride is a chemopreventive agent that blocks cell cycle progression and proliferation of premalignant mammary lesions and induces apoptosis of cancer cell lines in culture .
Synthesis Analysis
Se-(Methyl)selenocysteine is a methylated product of selenocysteine. This reaction is catalyzed by selenocysteine methyltransferase (SMT) in Astragalus bisulcatus . It has been used as a standard in fluorescence-XANES (X-ray absorption near-edge spectroscopy) imaging .Molecular Structure Analysis
The molecular formula of Se-(Methyl)selenocysteine hydrochloride is C4H9NO2Se · HCl . The structure of Se-methylselenocysteine is shown in various sources .Chemical Reactions Analysis
Se-(Methyl)selenocysteine is a methylated product of selenocysteine, and this reaction is catalyzed by selenocysteine methyltransferase (SMT) in Astragalus bisulcatus .Physical And Chemical Properties Analysis
The molecular weight of Se-(Methyl)selenocysteine hydrochloride is 218.54 . The storage temperature is -20°C .Scientific Research Applications
Phytoremediation of Selenium Pollution
Plants, especially those modified genetically, can be effective in the phytoremediation of selenium pollution. Transgenic approaches have successfully enhanced plant selenium accumulation, tolerance, and volatilization. This includes upregulating genes involved in sulfur/selenium assimilation and volatilization, methylation of selenocysteine, and conversion of selenocysteine to elemental selenium, resulting in up to ninefold higher levels of selenium accumulation and up to threefold faster volatilization rates in plants (Pilon-Smits & Leduc, 2009).
Enhanced Selenium Phytoremediation in Indian Mustard
Indian mustard, modified to incorporate selenocysteine methyltransferase from a selenium hyperaccumulator, demonstrated an improved ability to tolerate and accumulate selenium from selenate. This enhancement in phytoremediation potential is due to the overexpression of genes like ATP sulfurylase and selenocysteine methyltransferase, resulting in a 4 to 9 times increase in selenium accumulation from selenate (Leduc et al., 2006).
Antioxidant Capacity and Selenium Supplementation
Selenium Supplementation and Antioxidant Capacity
Selenium supplementation in the form of Se-methyl-selenocysteine hydrochloride has been shown to significantly increase the activity of glutathione peroxidase 1 (GPx-1) in both cell culture and coronary artery disease patients. This enhancement in GPx-1 activity indicates a potential role of selenium supplementation in improving the antioxidant capacity of individuals (Schnabel et al., 2008).
Selenium Metabolism in Plants
Selenium Metabolism and Accumulation in Plants
Some plants can hyperaccumulate selenium to around 1% of plant dry weight in the form of methyl-selenocysteine, potentially as a defense mechanism. These plants can be used both to provide dietary selenium in areas of selenium deficiency and to clean up selenium pollution. Understanding the genetic and biochemical mechanisms controlling plant selenium tolerance and accumulation can be beneficial for these applications (Pilon-Smits & Quinn, 2010).
Selenium in Cancer Prevention
Selenium and Cancer Prevention
Selenium, in forms such as methyl-selenocysteine, is implicated in cancer prevention. The biochemical and physicochemical properties of selenium, particularly its unique redox characteristics, play a role in antioxidant enzymes, thereby contributing to the reduction of oxidative damage to lipids, lipoproteins, and DNA. This property of selenium is crucial for its role in cancer prevention and intervention (Rayman, 2005).
Safety And Hazards
Se-(Methyl)selenocysteine hydrochloride is classified as Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, and STOT RE 2 . It is recommended to wear respiratory protection, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .
Future Directions
Se-(Methyl)-selenocysteine has been shown to ameliorate blood-brain barrier disruption of focal cerebral ischemia mice via ferroptosis inhibition and tight junction upregulation in an Akt/GSK3β-dependent manner . This suggests potential future directions for research into the therapeutic applications of Se-(Methyl)selenocysteine.
properties
IUPAC Name |
(2R)-2-amino-3-methylselanylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPVTFHGWJDSDV-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Se]C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474695 | |
Record name | Se-(Methyl)selenocysteine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Se-(Methyl)selenocysteine hydrochloride | |
CAS RN |
863394-07-4 | |
Record name | Se-(Methyl)selenocysteine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-amino-3-(methylselanyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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